((3-Fluorocyclobutoxy)methyl)benzene
Description
Contextualization of Fluorinated Ethers in Advanced Synthetic Endeavors
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, owing to the unique properties it imparts. numberanalytics.com Fluorinated ethers, in particular, are valuable building blocks that allow for the introduction of fluoro- or difluoromethyl groups into a wide variety of molecular architectures. rsc.org The presence of fluorine can significantly alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. numberanalytics.com
The synthesis of fluorinated ethers can be achieved through various methods, such as the addition of alcohols to epoxides or the interaction of fluoroolefins with alcohols and formaldehyde. fluorine1.ru For instance, the reaction of fluorine-containing alcohols with epoxides in the presence of a catalyst can form an ether bond. fluorine1.ru Another approach involves the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) which can act as both solvents and reagents in electrochemical transformations. acs.org These alcohols are more acidic than their non-fluorinated counterparts and possess reduced nucleophilicity, which can prevent unwanted side reactions. acs.org
The strategic placement of a fluorine atom, as seen in ((3-Fluorocyclobutoxy)methyl)benzene (B1532798), can have a profound impact on the molecule's properties. The high electronegativity of fluorine can influence the electron distribution within the molecule, affecting its reactivity and interactions with other molecules. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. acs.org
Significance of Cyclobutyl Moieties in Molecular Design
In recent years, the cyclobutyl moiety has gained increasing prominence in the field of drug design. benthamdirect.comresearchgate.net Its unique, puckered four-membered ring structure offers a distinct three-dimensional geometry that can be exploited to improve the pharmacological properties of a molecule. nih.govru.nl The inclusion of a cyclobutane (B1203170) ring can introduce conformational restriction, which can be advantageous for ligand-receptor binding by reducing the entropic penalty upon binding. nih.gov
Cyclobutanes are employed in medicinal chemistry to enhance a variety of factors, including:
Metabolic Stability: The rigid structure can block metabolically labile sites. nih.gov
Solubility: Increasing the saturation of a molecule by incorporating a cyclobutane ring can lead to higher water solubility. nih.gov
Pharmacophore Orientation: The cyclobutyl ring can be used to direct key functional groups into optimal orientations for interaction with a biological target. nih.govru.nl
Aryl Isostere: It can serve as a non-planar replacement for aromatic rings, which can improve properties like solubility and reduce planarity. ru.nl
The cyclobutane ring is more stable than the highly strained cyclopropane (B1198618) ring but more reactive than the relatively inert cyclopentane. nih.gov This balance of stability and reactivity makes it a versatile component in molecular design. Platinum-based anticancer drugs containing cyclobutyl fragments, such as carboplatin, have demonstrated remarkable success, highlighting the therapeutic potential of this structural unit. benthamdirect.comresearchgate.net
Scope of Research on the Benzyl (B1604629) Ether Framework
The benzyl ether is a ubiquitous functional group in organic synthesis, primarily utilized as a protecting group for alcohols. organic-chemistry.orgacs.org Its stability under a wide range of reaction conditions makes it an ideal choice for multi-step syntheses of complex molecules. acs.org The formation of benzyl ethers is commonly achieved through the Williamson ether synthesis, which involves the deprotonation of an alcohol followed by reaction with a benzyl halide, such as benzyl bromide. organic-chemistry.org
The deprotection, or cleavage, of benzyl ethers is typically accomplished via palladium-catalyzed hydrogenation, which yields the free alcohol and toluene (B28343). organic-chemistry.org This method is highly efficient and clean. However, in molecules containing other reducible functional groups, alternative cleavage methods are necessary. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) offers a valuable alternative, particularly for p-methoxybenzyl ethers. organic-chemistry.orgacs.org Recent advancements have also enabled the use of visible-light-mediated oxidative debenzylation, further expanding the utility of benzyl ethers as temporary protecting groups. acs.org
Beyond its role as a protecting group, the benzyl ether motif can be found in the core structure of various complex molecules and materials. For example, poly(benzyl ether) dendrons have been systematically studied for their ability to form organogels, demonstrating that the benzyl ether framework can play a crucial role in self-assembly and the formation of ordered supramolecular structures. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(3-fluorocyclobutyl)oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPYBWZEJWZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735922 | |
| Record name | {[(3-Fluorocyclobutyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262278-65-8 | |
| Record name | {[(3-Fluorocyclobutyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Fluorocyclobutoxy Methyl Benzene
Strategic Retrosynthesis of the ((3-Fluorocyclobutoxy)methyl)benzene (B1532798) Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursor molecules. This process helps to identify potential synthetic routes. youtube.comlibretexts.org
The central structural feature of this compound is the ether linkage (C-O-C). This bond represents the most logical point for retrosynthetic disconnection. Two primary disconnection strategies can be envisioned for the ether bond:
Disconnection A (Alkyl C-O Bond): Cleavage of the bond between the cyclobutoxy oxygen and the benzylic carbon. This is the most common strategy for benzyl (B1604629) ethers.
Disconnection B (Aryl C-O Bond): Cleavage of the bond between the oxygen and the cyclobutyl carbon.
These disconnections lead to different sets of charged intermediates (synthons) and their corresponding real-world chemical equivalents (reagents).
Disconnection A is generally preferred as it leads to a reaction between a primary halide (benzyl halide) and an alkoxide. This combination is ideal for bimolecular nucleophilic substitution (SN2) reactions, which are highly efficient for ether formation. masterorganicchemistry.comlibretexts.org Disconnection B involves a secondary halide, which is more susceptible to competing elimination (E2) reactions, potentially lowering the yield of the desired ether. libretexts.org
Based on the more viable Disconnection A, the logical precursor molecules for the synthesis of this compound are:
3-Fluorocyclobutanol: This fluorinated alcohol serves as the nucleophilic component after deprotonation.
Benzyl Halide (e.g., Benzyl Bromide or Benzyl Chloride): This serves as the electrophilic component, providing the benzyl group.
The synthesis would therefore involve the formation of an alkoxide from 3-fluorocyclobutanol, which then displaces the halide from the benzyl halide to form the target ether.
Exploration of Established Etherification Reactions for Benzyl Ethers
Several classical and modern methods are available for the formation of benzyl ethers, each with specific requirements and potential outcomes.
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing symmetrical and asymmetrical ethers. wikipedia.org It proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgyoutube.com
This method can be directly adapted for the synthesis of this compound. The process involves two main steps:
Deprotonation: 3-Fluorocyclobutanol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-fluorocyclobutoxide. This deprotonation generates a potent nucleophile. youtube.comkhanacademy.org
Nucleophilic Substitution: The generated alkoxide attacks the benzyl halide (e.g., benzyl bromide) in a concerted SN2 reaction, displacing the bromide ion and forming the C-O ether bond. masterorganicchemistry.com
The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the dissolution of the alkoxide and promote the SN2 mechanism. The primary nature of the benzyl halide minimizes the competing E2 elimination reaction. libretexts.org
Acid-catalyzed dehydration of alcohols presents an alternative route to ethers. conicet.gov.ar In this approach, benzyl alcohol and 3-fluorocyclobutanol would be heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).
The mechanism involves the protonation of one of the alcohol's hydroxyl groups, converting it into a good leaving group (water). The other alcohol molecule then acts as a nucleophile, attacking the carbon and displacing the water molecule.
However, this method has significant drawbacks for the synthesis of unsymmetrical ethers:
Lack of Selectivity: Three products can form: the desired unsymmetrical ether (this compound), and two symmetrical byproducts (dibenzyl ether and bis(3-fluorocyclobutyl) ether).
Reaction Conditions: The harsh acidic and high-temperature conditions can lead to degradation or side reactions, particularly with sensitive substrates.
Recent studies have shown that certain catalysts, like iron(III) chloride, can promote the self-etherification of benzyl alcohols, highlighting the tendency for symmetric ether formation under acidic or Lewis acidic conditions. nih.gov Therefore, controlling the reaction to selectively produce the unsymmetrical product is challenging, making this pathway less efficient than the Williamson synthesis for this specific target.
Modern synthetic chemistry offers more sophisticated methods for benzylation that can provide higher yields or operate under milder conditions.
Phase-Transfer Catalysis (PTC): This technique can enhance the Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), is used to transport the alkoxide from an aqueous or solid phase into an organic phase where the benzyl halide is dissolved. wikipedia.org This improves reaction rates and allows for the use of a wider range of solvents and conditions.
Benzyl Trichloroacetimidate (B1259523): In the presence of a catalytic amount of a strong acid, benzyl trichloroacetimidate can act as an excellent benzylating agent for alcohols. This method, often referred to as the Pinner reaction, proceeds under mild conditions and avoids the need for a strong base to pre-form the alkoxide.
Transition Metal Catalysis: While less common for simple benzyl ether formation, various transition metal-catalyzed reactions could be adapted. These methods often offer unique selectivity but may require more complex catalyst systems.
Approaches for the Introduction of the 3-Fluorocyclobutoxy Moiety
The critical component of the target molecule is the 3-fluorocyclobutoxy group. Its synthesis hinges on the effective preparation of a 3-fluorocyclobutanol intermediate, which can be achieved through various fluorination strategies applied to cyclobutane (B1203170) precursors.
The most common and practical starting material for the synthesis of 3-fluorocyclobutanol is cyclobutanone (B123998). A general and scalable synthetic route involves the transformation of cyclobutanone into an intermediate that can be readily fluorinated and subsequently converted to the desired alcohol.
One established pathway begins with the conversion of cyclobutanone to 3-hydroxycyclobutanecarboxylic acid. This intermediate serves as a versatile precursor for introducing the fluorine atom. Following fluorination, the carboxylic acid functional group can be reduced to the primary alcohol, yielding 3-fluorocyclobutanol. Multigram-scale syntheses of 3-fluorinated cyclobutane building blocks have been developed, often starting from cyclobutanone and proceeding through key intermediates like 3-fluorocyclobutane-1-carboxylic acid, which can then be transformed into the corresponding alcohol. researchgate.net
A representative synthetic sequence is outlined below:
Preparation of an Intermediate: Cyclobutanone is converted to a derivative suitable for fluorination, such as a silyl (B83357) enol ether or a β-keto ester.
Fluorination: The intermediate undergoes either electrophilic or nucleophilic fluorination to install the fluorine atom at the 3-position.
Reduction: The ketone functionality is reduced to a hydroxyl group, and if necessary, other functional groups like esters are reduced to yield 3-fluorocyclobutanol.
This precursor-based approach allows for the controlled introduction of the fluorine atom and provides a reliable route to the key 3-fluorocyclobutanol intermediate.
The introduction of a fluorine atom onto the cyclobutane ring is the key transformation. This can be accomplished using either electrophilic or nucleophilic fluorination methods, each with distinct advantages and substrate requirements.
Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enol or enolate, with an electrophilic fluorine source ("F+"). ref.ac.uk For cyclobutyl systems, this typically involves the generation of an enolate from cyclobutanone, which then attacks the electrophilic fluorinating agent.
The most widely used and commercially successful electrophilic fluorinating agent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®. ref.ac.ukwikipedia.org It is valued for its stability, safety, and effectiveness. The reaction of the lithium enolate of a protected cyclobutanone derivative with Selectfluor® can introduce the fluorine atom regioselectively.
The general mechanism, while still a subject of some debate, is often treated as an SN2 attack of the nucleophilic carbon on the electrophilic fluorine atom of the N-F reagent. wikipedia.org
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Structure | Key Features |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | C₇H₁₄B₂ClF₉N₂ | Commercially available, stable solid, widely used in industry. ref.ac.uk |
| N-Fluorobenzenesulfonimide | NFSI | C₁₂H₁₀FNO₄S₂ | Highly effective, crystalline solid, strong fluorinating agent. |
This method is advantageous for its operational simplicity and the availability of stable, easy-to-handle reagents like Selectfluor®.
Nucleophilic fluorination provides an alternative and powerful strategy for synthesizing fluorinated cyclobutanes. This approach involves the displacement of a suitable leaving group by a nucleophilic fluoride (B91410) source. The inherent challenges of fluoride's poor nucleophilicity and high basicity in protic solvents require careful selection of reagents and conditions. ucla.edu
A common pathway starts with a cyclobutane derivative bearing a hydroxyl group, such as 3-hydroxycyclobutanone (B178150) or cyclobutane-1,3-diol. The hydroxyl group is first converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). Subsequent reaction with a nucleophilic fluoride salt, typically an alkali metal fluoride, results in the displacement of the leaving group to form the C-F bond via an SN2 mechanism.
Table 2: Nucleophilic Fluorination Reagents and Conditions
| Fluoride Source | Leaving Group (LG) | Solvent | Key Features |
| Cesium Fluoride (CsF) | Tosylate, Mesylate | t-BuOH, DMF | High reactivity due to the low lattice energy and high solubility of CsF. |
| Potassium Fluoride (KF) | Tosylate, Mesylate | Acetonitrile, DMF | Cost-effective; often used with phase-transfer catalysts to enhance solubility and reactivity. organic-chemistry.org |
| Tetrabutylammonium fluoride (TBAF) | Halide, Sulfonate | THF, Acetonitrile | Soluble in organic solvents, but its hygroscopic nature can lead to side reactions. |
The success of nucleophilic fluorination on cyclobutyl systems relies heavily on activating the substrate by installing a highly effective leaving group and using a fluoride source with sufficient reactivity to ensure efficient substitution over elimination. ucla.eduorganic-chemistry.org
Fluorination Strategies for Cyclobutane Derivatives
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability. For the final step in the synthesis of this compound—the formation of the ether C-O bond—advanced catalytic cross-coupling reactions are preferred over classical methods like the Williamson ether synthesis.
Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds. These methods offer milder reaction conditions and broader substrate scope compared to traditional approaches. The Buchwald-Hartwig amination protocol has been successfully extended to the O-arylation and O-alkylation of alcohols. nrochemistry.comwikipedia.org
Specifically, the coupling of a secondary alcohol like 3-fluorocyclobutanol with a benzyl halide (e.g., benzyl bromide) can be achieved using a palladium catalyst. The key to a successful transformation is the choice of ligand, which is crucial for facilitating the rate-determining reductive elimination step from the Pd(II) intermediate. nih.govnih.gov Bulky, electron-rich biaryl phosphine (B1218219) ligands have proven highly effective for the C-O coupling of challenging secondary alcohols. organic-chemistry.orgresearchgate.netmit.edu
The general catalytic cycle for a Pd-catalyzed C-O coupling involves:
Oxidative Addition: The Pd(0) catalyst adds to the benzyl halide (Ar-X) to form a Pd(II) complex.
Deprotonation/Ligand Exchange: A base deprotonates the alcohol (R-OH), which then coordinates to the palladium center, displacing the halide.
Reductive Elimination: The desired ether (Ar-O-R) is formed, regenerating the Pd(0) catalyst. nrochemistry.com
Copper-catalyzed systems, often representing a more economical alternative to palladium, are also effective for forming C-O bonds. These reactions can couple alcohols with various partners under mild conditions. nih.govnih.govacs.org
Table 3: Comparison of Catalytic C-O Coupling Methods
| Catalyst System | Typical Substrates | Ligand Type | Key Advantages |
| Palladium-based | Secondary Alcohols, Benzyl/Aryl Halides | Bulky Biaryl Phosphines (e.g., BrettPhos, RockPhos) | High efficiency for hindered substrates, mild conditions, broad functional group tolerance. nih.govorganic-chemistry.org |
| Copper-based | Primary/Secondary Alcohols, Benzyl Alcohols, Aryl Boronic Acids | N,N-donor ligands (e.g., Bioxazolines, Diamines) | Lower cost, effective for C(sp³)-H activation and coupling with alcohols. nih.govchemrxiv.org |
These advanced catalytic methods provide a highly efficient and versatile route to the final this compound product, aligning with the principles of modern, sustainable chemical synthesis.
Solvent-Free and Microwave-Assisted Synthesis Protocols
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. libretexts.orgresearchgate.netnumberanalytics.com For the synthesis of this compound, this would involve the reaction of 3-fluorocyclobutanol with a benzyl halide.
A plausible synthetic route would first involve the deprotonation of 3-fluorocyclobutanol using a suitable base to form the corresponding 3-fluorocyclobutoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) to displace the halide and form the desired ether.
Conventional Synthesis:
Under conventional conditions, this reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF). chemistrytalk.orgbyjus.com The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K2CO3), depending on the reactivity of the substrates. masterorganicchemistry.com The reaction temperature can vary from room temperature to elevated temperatures to ensure a reasonable reaction rate. byjus.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| 3-Fluorocyclobutanol | Benzyl bromide | Sodium hydride | THF | Room Temperature to Reflux |
| 3-Fluorocyclobutanol | Benzyl chloride | Potassium carbonate | DMF | 50-100 °C |
Solvent-Free Synthesis:
In line with the principles of green chemistry, solvent-free reaction conditions offer significant environmental and economic advantages. The Williamson ether synthesis can be adapted to a solvent-free protocol, particularly for the reaction of phenols. researchgate.net For the synthesis of this compound, a solid-supported base or a phase-transfer catalyst could facilitate the reaction between 3-fluorocyclobutanol and a benzyl halide in the absence of a bulk solvent. For instance, the reaction could be carried out by grinding the reactants with a solid base like potassium hydroxide (B78521) or sodium bicarbonate. researchgate.net
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions. benthamdirect.comnumberanalytics.com The application of microwave energy can significantly reduce the reaction times for Williamson ether synthesis from hours to minutes. researchgate.net
In a typical microwave-assisted protocol, 3-fluorocyclobutanol, a benzyl halide, and a base would be mixed, potentially with a high-boiling point solvent that efficiently absorbs microwave radiation, or under solvent-free conditions. benthamdirect.com The use of a catalyst, such as a phase-transfer catalyst, can further enhance the reaction efficiency under microwave irradiation. researchgate.net
| Synthesis Protocol | Reactants | Catalyst/Base | Conditions | Advantages |
| Solvent-Free | 3-Fluorocyclobutanol, Benzyl bromide | Solid KOH or K2CO3 | Grinding or gentle heating | Reduced waste, cost-effective |
| Microwave-Assisted | 3-Fluorocyclobutanol, Benzyl chloride | K2CO3, Phase-transfer catalyst | Microwave irradiation (e.g., 300W) | Rapid reaction times, high yields |
Chemoselective Transformations in Complex Systems
In the context of complex molecules containing multiple functional groups, the chemoselective formation and cleavage of the this compound moiety are of significant interest. The benzyl ether linkage is widely used as a protecting group for alcohols in multistep synthesis due to its general stability and the various methods available for its cleavage.
Formation:
The chemoselective formation of the ether bond can be achieved by carefully selecting the base and reaction conditions. For instance, in a molecule with multiple hydroxyl groups of varying acidity, a milder base might selectively deprotonate the more acidic alcohol, allowing for regioselective benzylation.
Cleavage (Debenzylation):
The cleavage of the benzyl ether in this compound can be accomplished through several methods, with the choice depending on the other functional groups present in the molecule.
Hydrogenolysis: The most common method for debenzylation is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is generally mild and efficient. However, it is not compatible with other reducible functional groups such as alkenes, alkynes, or some nitrogen-containing groups.
Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions.
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers. This method is particularly useful for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers.
Lewis Acid-Mediated Cleavage: Lewis acids, such as boron trichloride (B1173362) (BCl3), in the presence of a cation scavenger like pentamethylbenzene, can effect a mild and chemoselective debenzylation of aryl benzyl ethers at low temperatures. mdpi.com This method has been shown to be compatible with a wide range of functional groups. mdpi.com An organophotoredox-catalyzed approach using trimethylsilyl (B98337) chloride has also been developed for the chemoselective dealkylation of phenolic ethers. chemrxiv.orgchemrxiv.org
The presence of the fluorine atom on the cyclobutane ring is not expected to significantly alter the reactivity of the benzyl ether linkage under most deprotection conditions. However, the stability of the cyclobutane ring itself should be considered under certain harsh reaction conditions. The four-membered ring can be susceptible to ring-opening or rearrangement reactions under acidic, basic, or thermal stress. researchgate.net
| Transformation | Reagents and Conditions | Chemoselectivity Considerations |
| Debenzylation | H2, Pd/C | Not compatible with reducible functional groups (alkenes, alkynes, etc.). |
| Debenzylation | BCl3, pentamethylbenzene | Mild conditions, tolerates many functional groups. mdpi.com |
| Debenzylation | DDQ | Oxidative cleavage, useful for electron-rich systems. |
| Ring Reactions | Strong acids/bases, high temperatures | Potential for cyclobutane ring-opening or rearrangement. researchgate.net |
Chemical Reactivity and Transformation Studies of 3 Fluorocyclobutoxy Methyl Benzene
Reactions Involving the Benzyl (B1604629) Ether Linkage
The benzyl ether linkage is susceptible to a variety of cleavage reactions, which are fundamental in synthetic chemistry for the deprotection of hydroxyl groups. Additionally, the benzylic position offers a site for functionalization.
The cleavage of the C-O bond in the benzyl ether can be accomplished through several methods, including catalytic hydrogenolysis, acid-mediated cleavage, and oxidative methods. The choice of method often depends on the presence of other functional groups within the molecule and the desired reaction conditions.
Catalytic hydrogenolysis is a mild and common method for the cleavage of benzyl ethers. This reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the cleavage of the benzyl C-O bond, yielding 3-fluorocyclobutanol and toluene (B28343) as the primary products.
General Reaction Scheme for Catalytic Hydrogenolysis: ((3-Fluorocyclobutoxy)methyl)benzene (B1532798) + H₂ --(Pd/C)--> 3-Fluorocyclobutanol + Toluene
The efficiency of the hydrogenolysis can be influenced by factors such as the choice of catalyst, solvent, and reaction pressure. While specific data for this compound is not available, related studies on fluorinated benzyl ethers suggest that the presence of the fluorine atom on the cyclobutyl ring is unlikely to significantly impede the hydrogenolysis of the benzyl ether.
Table 1: Representative Conditions for Catalytic Hydrogenolysis of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) |
|---|---|---|---|---|
| 10% Pd/C | H₂ | Methanol | Room Temperature | 1 |
| 5% Pd/C | H₂ | Ethanol | Room Temperature | 1 |
| Pd(OH)₂/C | H₂ | Ethyl Acetate | Room Temperature | 1 |
Benzyl ethers can also be cleaved under acidic conditions, typically using strong protic acids or Lewis acids. The mechanism of this cleavage is generally considered to proceed via an Sₙ1 pathway due to the stability of the resulting benzyl carbocation. Protonation of the ether oxygen is the initial step, followed by the departure of the stable 3-fluorocyclobutanol to form a benzylic carbocation, which is then trapped by a nucleophile.
General Reaction Scheme for Acid-Mediated Cleavage: this compound + H-X → Benzyl-X + 3-Fluorocyclobutanol
Common reagents for acid-mediated cleavage include strong acids like HBr and HI, as well as Lewis acids such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃). The choice of acid and reaction conditions can be tailored to the specific substrate and desired outcome.
Table 2: Common Reagents for Acid-Mediated Cleavage of Benzyl Ethers
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| HBr | Acetic Acid | Reflux |
| HI | Acetic Acid | Reflux |
| BCl₃ | Dichloromethane | -78 °C to Room Temperature |
| BBr₃ | Dichloromethane | -78 °C to Room Temperature |
Oxidative cleavage provides an alternative route to deprotect benzyl ethers, particularly when other functional groups in the molecule are sensitive to reductive or strongly acidic conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly employed for this purpose. The reaction is thought to proceed via a single-electron transfer mechanism, leading to the formation of a hemiacetal intermediate that subsequently decomposes to yield 3-fluorocyclobutanol and benzaldehyde.
General Reaction Scheme for Oxidative Cleavage with DDQ: this compound + DDQ → Benzaldehyde + 3-Fluorocyclobutanol
The reactivity in DDQ-mediated cleavage is sensitive to the electronic properties of the aromatic ring. Electron-donating substituents on the benzene (B151609) ring can facilitate the reaction, while electron-withdrawing groups can hinder it.
The benzylic carbon of this compound is activated towards radical and oxidative reactions due to the adjacent phenyl ring, which can stabilize radical and cationic intermediates. This allows for the introduction of various functional groups at this position. For instance, benzylic C-H bonds can undergo free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. Oxidation of the benzylic position can also be achieved using a variety of oxidizing agents to yield the corresponding benzoic acid derivative.
Cleavage Reactions of the Benzyl Ether under Various Conditions
Reactivity of the Fluorocyclobutyl Ring System
The fluorocyclobutyl ring in this compound is generally considered to be a stable moiety under many reaction conditions. The carbon-fluorine bond is strong and typically unreactive towards the conditions used for the cleavage of the benzyl ether. The cyclobutane (B1203170) ring itself is also relatively stable and does not readily undergo ring-opening reactions under standard synthetic transformations. However, under forcing conditions or with specific reagents, reactions involving the fluorocyclobutyl ring could potentially occur, though such reactivity is not commonly exploited in the context of this molecule. The stability of the fluorocyclobutyl group makes it a useful component in medicinal chemistry and materials science, where the introduction of fluorine can modulate the physicochemical properties of a molecule.
Ring-Opening Reactions of Fluorinated Cyclobutanes
The 3-fluorocyclobutyl moiety in this compound is a strained four-membered ring, which makes it susceptible to ring-opening reactions under certain conditions. The high ring strain energy of the cyclobutane ring is a primary driving force for these transformations. Reactions involving the cleavage of the cyclobutane C-C bonds can be initiated thermally, photochemically, or through catalysis.
The presence of a fluorine atom can significantly influence the regioselectivity and reactivity of ring-opening reactions. Fluorine's strong electron-withdrawing inductive effect can polarize the C-C bonds, making certain positions more susceptible to nucleophilic or electrophilic attack. For instance, in reactions mediated by electrophiles, the attack may be directed to a position that leads to a more stable carbocation intermediate. Conversely, nucleophilic attack might be favored at a carbon atom made more electrophilic by the adjacent fluorine.
Studies on related fluorinated cyclopropanes have shown that ring-opening with halogens can proceed at elevated temperatures to yield 1,3-dihalopropanes. nih.gov While cyclobutanes are less strained than cyclopropanes, similar reactivity patterns can be anticipated under forcing conditions. The specific pathways for this compound would depend on the reagents and conditions employed, with potential cleavage occurring to form linear alkylbenzene derivatives.
Stereochemical Implications in Transformations of the 3-Fluorocyclobutyl Group
The 3-fluorocyclobutyl group contains stereocenters, and its transformations can have significant stereochemical consequences. The spatial arrangement of the fluorine atom and the benzyloxymethyl group relative to the plane of the cyclobutane ring will dictate the stereochemical outcome of reactions.
In reactions where the cyclobutane ring remains intact, such as nucleophilic substitution at the carbon bearing the fluorine, both inversion and retention of configuration are possible, depending on the reaction mechanism (e.g., SN1 vs. SN2). The rigidity of the cyclobutane ring can influence the accessibility of the reaction center to incoming reagents, potentially leading to high stereoselectivity.
For ring-opening reactions, the stereochemistry of the starting material often dictates the stereochemistry of the product. These reactions can proceed through concerted mechanisms, such as electrocyclic ring-opening, where the stereochemical outcome is governed by orbital symmetry rules. The stereochemistry of substituents on the ring can control the direction of ring opening and the resulting geometry of the olefinic products.
Reactions of the Aromatic Ring System
The benzene ring of this compound is the site of various characteristic aromatic reactions. The nature of the ((3-fluorocyclobutoxy)methyl) substituent plays a crucial role in determining the reactivity and regioselectivity of these transformations.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. masterorganicchemistry.comuci.edu The substituent already present on the ring governs the rate of reaction and the position of the incoming electrophile. vanderbilt.edulibretexts.orglibretexts.orglibretexts.orgstudymind.co.ukmsu.edu
The ((3-Fluorocyclobutoxy)methyl) group, which can be represented as -CH₂-O-R, is classified as an activating group and an ortho, para-director. youtube.comyoutube.comlibretexts.orglibretexts.org This is due to the following electronic effects:
Activating Nature : The oxygen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect. However, its lone pairs of electrons can be donated to the benzene ring through resonance. This resonance effect is dominant, increasing the electron density of the aromatic ring and making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org Groups that increase the rate of EAS are known as activating groups. vanderbilt.edulibretexts.org The distant fluorine atom on the cyclobutyl ring has a negligible electronic influence on the aromatic system.
Directing Effect : The resonance donation of electrons from the oxygen atom preferentially increases the electron density at the ortho and para positions. This stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at these positions more than the intermediate formed from meta attack. youtube.comlibretexts.org Consequently, substitution occurs primarily at the ortho and para positions. libretexts.orgyoutube.comlibretexts.org
The expected outcomes for common electrophilic aromatic substitution reactions are summarized in the table below.
| Reaction | Reagents | Electrophile | Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-((3-Fluorocyclobutoxy)methyl)-2-nitrobenzene and 1-((3-Fluorocyclobutoxy)methyl)-4-nitrobenzene |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 1-Bromo-2-((3-fluorocyclobutoxy)methyl)benzene and 1-Bromo-4-((3-fluorocyclobutoxy)methyl)benzene |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-((3-Fluorocyclobutoxy)methyl)benzenesulfonic acid and 4-((3-Fluorocyclobutoxy)methyl)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 1-((3-Fluorocyclobutoxy)methyl)-2-alkylbenzene and 1-((3-Fluorocyclobutoxy)methyl)-4-alkylbenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2-((3-Fluorocyclobutoxy)methyl)phenyl)alkan-1-one and 1-(4-((3-Fluorocyclobutoxy)methyl)phenyl)alkan-1-one |
Oxidation Reactions of the Benzene Ring
The benzene ring itself is generally resistant to oxidation except under harsh conditions that lead to its complete degradation. However, the benzylic position (the carbon atom attached to the aromatic ring) is susceptible to oxidation. For this compound, the benzylic C-H bonds can be oxidized.
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can cleave the benzylic ether. organic-chemistry.orgmsu.edu Research on the oxidation of benzylic ethers has shown that they can be converted to the corresponding aromatic aldehydes and alcohols, which may be further oxidized to carboxylic acids depending on the reagent and reaction conditions. acs.org For instance, oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can transform benzylic ethers into carbonyl compounds. cdnsciencepub.com Some hypervalent iodine reagents have been shown to oxidize benzyl ethers directly to benzoate (B1203000) esters. siu.edu In the case of this compound, vigorous oxidation would likely yield benzoic acid.
Hydrogenation of the Aromatic Nucleus
The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a metal catalyst, such as platinum (Pt), palladium (Pd), nickel (Ni), or rhodium (Rh). lumenlearning.comwikipedia.orglibretexts.org The aromaticity of the benzene ring imparts significant stability, necessitating more forcing conditions for its reduction compared to simple alkenes. wikipedia.orglibretexts.org
The reaction involves the addition of three equivalents of hydrogen across the double bonds of the benzene ring to form the corresponding cyclohexane derivative. The ether linkage and the C-F bond in the substituent are generally stable under these conditions. Therefore, the hydrogenation of this compound is expected to produce ((3-Fluorocyclobutoxy)methyl)cyclohexane. The stereochemistry of the product, specifically the relative orientation of the substituent on the cyclohexane ring, can be influenced by the choice of catalyst and reaction conditions, often favoring the formation of the cis isomer. nih.gov
Spectroscopic Characterization Methodologies for Structural Elucidation of 3 Fluorocyclobutoxy Methyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For ((3-Fluorocyclobutoxy)methyl)benzene (B1532798), a multi-faceted NMR approach is essential for unambiguous structural assignment.
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of this compound would exhibit several key signals. The protons on the benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm, likely as a multiplet due to complex spin-spin coupling. docbrown.infopearson.com The benzylic protons (-CH₂-) attached to the cyclobutoxy ring are deshielded by the adjacent oxygen and the aromatic ring, and their signal is anticipated to be a singlet around δ 4.5 ppm.
The protons on the cyclobutyl ring would present a more complex pattern due to the presence of the fluorine atom and their diastereotopic nature. The proton geminal to the fluorine atom (CHF) would be significantly deshielded and split by the fluorine, appearing as a doublet of multiplets. The other cyclobutyl protons would appear as multiplets in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Benzylic (-OCH₂Ph) | ~4.5 | Singlet |
| Methine (CHF) | Downfield multiplet | Doublet of Multiplets |
| Methylene (B1212753) (CH₂) on cyclobutane (B1203170) | Upfield multiplets | Multiplets |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum for this compound would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the typical downfield region of δ 125-140 ppm. libretexts.orgdocbrown.info The benzylic carbon (-OCH₂Ph) would appear around δ 70-80 ppm.
A key feature of the ¹³C NMR spectrum would be the effect of the fluorine atom on the cyclobutyl carbons. The carbon directly bonded to fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. rsc.org The carbons two and three bonds away from the fluorine would show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively, also resulting in splitting of their signals.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling |
|---|---|---|
| Aromatic (C₆H₅) | 125 - 140 | - |
| Benzylic (-OCH₂Ph) | 70 - 80 | - |
| C-F on cyclobutane | ~80-90 | ¹JCF (large doublet) |
| Other cyclobutane carbons | ~20-40 | ²JCF, ³JCF (smaller splittings) |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom within the cyclobutyl ring. colorado.eduspectrabase.com This signal would be split into a multiplet due to coupling with the neighboring protons on the cyclobutane ring.
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclobutyl ring and between the benzylic protons and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments would be crucial in confirming the attachment of the benzyloxy group to the cyclobutoxy ring and the position of the fluorine atom. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclobutyl and benzylic groups would appear just below 3000 cm⁻¹. docbrown.infolibretexts.org
The presence of the benzene ring would also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.orgresearchgate.net A strong absorption band corresponding to the C-O ether linkage is expected in the region of 1000-1200 cm⁻¹. The C-F bond would also have a characteristic stretching vibration, typically in the range of 1000-1400 cm⁻¹, which might overlap with the C-O stretching band.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-O stretch (ether) | 1000 - 1200 |
| C-F stretch | 1000 - 1400 |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Intermediates Identification
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation pattern would be highly informative for structural confirmation. A prominent fragmentation pathway for alkylbenzenes is the cleavage of the benzylic bond. youtube.comyoutube.com For this molecule, the loss of the fluorocyclobutoxy radical would lead to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of such compounds. docbrown.infocore.ac.uk Another likely fragmentation would be the loss of a benzyl (B1604629) radical, resulting in a fluorocyclobutyloxonium ion. Further fragmentation of the cyclobutyl ring could also occur. Analysis of these fragment ions helps to piece together the molecular structure and can be used to identify potential intermediates in related chemical reactions. docbrown.inforesearchgate.net
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
|---|---|
| [M]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| [M-91]⁺ | [C₄H₆FO]⁺ (Fluorocyclobutyloxonium ion) |
Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy is an essential tool for the stereochemical elucidation of chiral molecules such as this compound. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. The primary methods employed for this purpose are Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). In the absence of crystallographic data, these spectroscopic techniques, particularly when combined with quantum chemical calculations, provide a powerful means to assign the absolute configuration of enantiomers.
For this compound, the chirality arises from the stereocenter at the fluorine-bearing carbon atom of the cyclobutane ring, leading to the existence of (R)- and (S)-enantiomers. The spatial arrangement of the substituents—the fluorine atom, the benzyloxymethyl group, and the methylene groups of the ring—around this chiral center dictates the chiroptical response.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. scribd.com ORD, a related technique, measures the variation of optical rotation with wavelength. Enantiomers of a chiral molecule will produce ECD spectra that are mirror images of each other, exhibiting opposite Cotton effects. pg.edu.pl A positive Cotton effect corresponds to a positive peak in the ECD spectrum, while a negative Cotton effect corresponds to a negative peak. pg.edu.pl
The aromatic chromophore (the benzene ring) in this compound is the primary group that gives rise to electronic transitions in the UV-Vis region, which can be probed by ECD and ORD spectroscopy. Although the chromophore itself is achiral, its electronic transitions are perturbed by the chiral environment of the fluorocyclobutane (B14750743) moiety, resulting in a measurable CD signal.
The stereochemical assignment of this compound can be achieved by comparing the experimental ECD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the (R)-enantiomer). Time-dependent density functional theory (TD-DFT) is a common computational method used for this purpose. nih.gov If the experimental spectrum of an enantiomer matches the calculated spectrum for the (R)-configuration, then the absolute configuration of that enantiomer can be confidently assigned as (R).
Below is a hypothetical data table illustrating the kind of results one might expect from an ECD analysis of the enantiomers of this compound.
| Enantiomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect |
| Enantiomer A | 268 | +2.5 | Positive |
| 262 | +3.1 | Positive | |
| 255 | +2.8 | Positive | |
| 220 | -5.4 | Negative | |
| Enantiomer B | 268 | -2.4 | Negative |
| 262 | -3.0 | Negative | |
| 255 | -2.7 | Negative | |
| 220 | +5.5 | Positive |
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. wikipedia.org VCD is particularly sensitive to the three-dimensional arrangement of atoms in a molecule and can provide detailed structural information. hindsinstruments.com
For this compound, VCD spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of the C-H, C-F, C-O, and C-C bonds. The signs and intensities of these VCD bands are highly dependent on the absolute configuration of the chiral center.
Similar to ECD, the assignment of the absolute configuration using VCD involves comparing the experimental spectrum with the spectrum calculated for a known enantiomer using quantum chemical methods, such as DFT. wikipedia.org VCD can be more powerful than ECD in cases where the molecule lacks a strong UV-Vis chromophore or when the chromophore is far from the stereocenter. In the case of this compound, the vibrations of the entire chiral structure contribute to the VCD spectrum, providing a robust method for stereochemical assignment.
The following table provides an example of potential VCD data for a specific vibrational mode in the enantiomers of this compound.
| Enantiomer | Vibrational Mode | Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) |
| Enantiomer A | C-F Stretch | 1080 | +1.5 |
| CH₂ Wag | 1250 | -0.8 | |
| Enantiomer B | C-F Stretch | 1080 | -1.4 |
| CH₂ Wag | 1250 | +0.9 |
Computational Chemistry Investigations of 3 Fluorocyclobutoxy Methyl Benzene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, providing insights into its geometry, stability, and reactivity. For a molecule like ((3-Fluorocyclobutoxy)methyl)benzene (B1532798), both Density Functional Theory (DFT) and ab initio methods would be employed for a comprehensive analysis.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for the determination of ground state geometries and energies. For this compound, a typical DFT study would involve geometry optimization to find the lowest energy arrangement of its atoms. Functionals such as B3LYP, paired with a basis set like 6-311G**, are commonly used for such calculations on organic molecules. utrgv.eduasianpubs.org
The electronic properties calculated via DFT would include the dipole moment, ionization potential, and electron affinity. The presence of the electronegative fluorine and oxygen atoms would be expected to result in a notable molecular dipole moment. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would also be calculated, with the HOMO-LUMO gap providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Illustrative DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| Total Energy (Hartree) | -600 to -700 | A measure of the molecule's stability. |
| HOMO-LUMO Gap (eV) | 5.0 - 6.5 | Indicator of chemical reactivity. |
| Dipole Moment (Debye) | 1.5 - 2.5 | Reflects the charge distribution. |
| C-O-C Bond Angle (°) | 110 - 115 | Characterizes the ether linkage. |
| C-F Bond Length (Å) | 1.38 - 1.42 | Typical length for a C-F bond in an alkane. |
Note: These values are illustrative and based on typical DFT calculations for similar molecules.
Ab Initio Methods for Enhanced Accuracy (e.g., MP2, CCSD(T))
For a more accurate description of the electronic structure, particularly for capturing electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. nih.govru.nl These methods are computationally more demanding than DFT but provide benchmark-quality energies.
Calculations at the CCSD(T) level, often considered the "gold standard" in quantum chemistry, would be used to refine the energies of different conformers identified by DFT. nih.gov This is crucial for accurately determining the relative stabilities of conformers that may be very close in energy. A comparison of DFT and ab initio results is a common practice to validate the chosen DFT functional for a particular system. researchgate.net
Comparison of Predicted Relative Energies by Different Methods
| Method | Basis Set | Relative Energy (Conformer A vs. B) (kcal/mol) |
| B3LYP | 6-311G** | 1.2 |
| MP2 | aug-cc-pVDZ | 1.5 |
| CCSD(T) | aug-cc-pVTZ | 1.4 |
Note: This is a hypothetical comparison for two conformers of this compound to illustrate the convergence of different computational methods.
Conformational Analysis and Energy Landscape Mapping
The flexibility of this compound around the ether linkage and the puckering of the cyclobutyl ring give rise to multiple possible conformations. Understanding the energy landscape of these conformations is key to predicting the molecule's behavior.
Investigation of Preferred Conformations around the Ether Linkage and Cyclobutyl Ring
Computational studies on benzyl (B1604629) ethers, such as benzyl methyl ether, have shown that multiple stable conformers exist due to rotation around the C-O bonds. researchgate.netacs.orgnih.gov For this compound, the key dihedral angles would be Ph-CH₂-O-C and CH₂-O-C-C(F). Rotational scans of these dihedral angles at a DFT level would reveal the low-energy conformers. It is likely that both gauche and trans conformations around the C-O bonds would be identified as local minima on the potential energy surface. nih.govacs.org
The cyclobutane (B1203170) ring itself is not planar and exists in a puckered conformation to relieve ring strain. The fluorine atom can occupy either an axial or an equatorial position in this puckered ring. Computational studies on fluorocyclobutane (B14750743) have shown that the equatorial conformation is generally more stable. researchgate.net The interplay between the conformation of the ether linkage and the puckering of the fluorocyclobutyl ring would lead to a complex potential energy surface with several low-energy minima.
Impact of Fluorine on Conformation and Intramolecular Interactions
The presence of the highly electronegative fluorine atom has a significant impact on the conformational preferences of the molecule. nih.govresearchgate.net The C-F bond is highly polarized, leading to a local dipole moment. This can result in stabilizing or destabilizing intramolecular interactions. For instance, electrostatic interactions between the C-F bond dipole and the partial charges on the ether oxygen and the benzene (B151609) ring could influence the preferred orientation of the cyclobutoxy group.
Furthermore, weak hydrogen bonds, such as C-H···F or C-H···O interactions, could play a role in stabilizing certain conformations. rsc.org Natural Bond Orbital (NBO) analysis would be a valuable computational tool to identify and quantify such intramolecular interactions. The electron delocalization from non-bonding orbitals to anti-bonding orbitals, as revealed by NBO analysis, can explain the relative stability of different conformers. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, a plausible reaction to study would be its cleavage under acidic conditions, a common reaction for ethers. libretexts.org
The reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion (e.g., Br⁻ or I⁻). libretexts.org Computational modeling, using DFT, could be used to map out the entire reaction pathway. This would involve locating the structures of the reactants, the protonated intermediate, the transition state for the nucleophilic attack, and the products.
The calculations would provide the activation energy barrier for the reaction, which is crucial for understanding the reaction kinetics. The regioselectivity of the cleavage could also be investigated. For instance, the nucleophile could attack either the benzylic carbon or one of the carbons in the cyclobutyl ring. Computational modeling would predict which pathway has the lower activation energy and is therefore more favorable. The choice of solvent can also be modeled using implicit or explicit solvent models, which can have a significant impact on the reaction mechanism and energetics. researchgate.netrsc.orgrsc.org
Transition State Search for Key Synthetic and Degradative Pathways
A crucial aspect of understanding a molecule's chemical lifecycle is the identification of transition states in its formation and breakdown. For this compound, computational transition state searches would likely focus on two primary areas: its synthesis via Williamson ether synthesis and potential degradation pathways such as acid-catalyzed hydrolysis.
In a computational model of the Williamson ether synthesis, density functional theory (DFT) calculations could be employed to map the potential energy surface for the reaction between sodium 3-fluorocyclobutoxide and benzyl bromide. The transition state would be characterized by the simultaneous breaking of the sodium-oxygen bond and the formation of the new carbon-oxygen bond, alongside the departure of the bromide ion. Key parameters to be determined would include the activation energy, the geometry of the transition state complex, and the vibrational frequencies, with the single imaginary frequency corresponding to the reaction coordinate.
For degradation, a plausible pathway to investigate is the acid-catalyzed cleavage of the ether linkage. Computational modeling could simulate the protonation of the ether oxygen, followed by nucleophilic attack by water. The transition state search would focus on locating the saddle point on the potential energy surface corresponding to the C-O bond cleavage, leading to the formation of 3-fluorocyclobutanol and a benzyl cation intermediate. The calculated activation energy for this process would provide insights into the compound's stability in acidic environments.
Table 1: Hypothetical Activation Energies for Key Pathways
| Pathway | Reactants | Products | Hypothetical Activation Energy (kcal/mol) |
| Williamson Ether Synthesis | Sodium 3-fluorocyclobutoxide + Benzyl bromide | This compound + Sodium bromide | 20-25 |
| Acid-Catalyzed Hydrolysis | This compound + H₃O⁺ | 3-Fluorocyclobutanol + Benzyl alcohol | 30-40 |
Note: The values in this table are hypothetical and serve as illustrative examples of data that would be generated from transition state searches.
Analysis of Reactivity and Selectivity via Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org For this compound, FMO analysis can predict its behavior in various chemical reactions.
The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilicity. youtube.comyoutube.com In this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the ether oxygen's lone pairs. The energy of the HOMO would be a key determinant of the molecule's reactivity towards electrophiles. A higher HOMO energy would suggest greater nucleophilicity.
Conversely, the LUMO represents the molecule's capacity to accept electrons, defining its electrophilicity. youtube.comyoutube.com The LUMO is likely to be centered on the antibonding orbitals of the benzene ring. The energy of the LUMO dictates the molecule's susceptibility to nucleophilic attack. A lower LUMO energy would indicate a greater propensity to act as an electrophile.
Table 2: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -8.5 to -9.5 | Benzene Ring, Ether Oxygen |
| LUMO | 0.5 to 1.5 | Benzene Ring (π*) |
| HOMO-LUMO Gap | 9.0 to 11.0 | - |
Note: These energy values are estimations based on related molecules and would require specific computational calculations for this compound.
Analysis of Electronic Properties and Molecular Interactions
The electronic landscape of a molecule governs its physical properties and how it interacts with its environment. For this compound, computational analysis can reveal the distribution of charge and the influence of its constituent atoms on its electronic character.
Charge Distribution and Electrostatic Potential Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. researchgate.net For this compound, an ESP map would be generated by calculating the electrostatic potential at various points on the electron density surface.
Regions of negative potential, typically colored red or yellow, indicate areas of high electron density and are prone to electrophilic attack. In this molecule, such regions would be expected around the ether oxygen due to its lone pairs and on the π-system of the benzene ring. The fluorine atom, despite its high electronegativity, will also exhibit a region of negative potential.
Conversely, areas of positive potential, often depicted in blue, signify electron-deficient regions susceptible to nucleophilic attack. These would likely be found on the hydrogen atoms of the cyclobutane and benzene rings. The carbon atom attached to the fluorine will also exhibit a partial positive charge.
Influence of Fluorine on Electron Density and Polarity
The presence of a fluorine atom significantly impacts the electronic properties of this compound due to fluorine's high electronegativity. askfilo.comnih.gov This strong electron-withdrawing inductive effect causes a polarization of the C-F bond, creating a significant bond dipole. This, in turn, influences the charge distribution across the entire cyclobutane ring, making the carbon atom bonded to fluorine electrophilic.
Intermolecular Interaction Studies
Computational methods can also be used to explore the potential intermolecular interactions of this compound. The polarized C-F bond can participate in dipole-dipole interactions. Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor.
The benzene ring is capable of engaging in π-π stacking interactions with other aromatic systems. The presence of the fluorocyclobutoxy group could sterically hinder or modulate the geometry of these interactions. Additionally, the ether oxygen can act as a hydrogen bond acceptor. Understanding these potential non-covalent interactions is crucial for predicting the molecule's behavior in condensed phases and its potential to interact with biological macromolecules. The cyclobutane moiety itself can engage in hydrophobic interactions. nih.gov
Potential Applications in Advanced Materials and Chemical Sciences
Role in Polymer Chemistry and Material Science
There is currently no publicly available research detailing the specific role of ((3-Fluorocyclobutoxy)methyl)benzene (B1532798) in polymer chemistry or material science. The following subsections speculate on its potential utility based on the known properties of fluorinated compounds and benzyl (B1604629) ethers.
Information regarding the integration of this compound into fluorinated polymer architectures is not available in the public domain. In theory, the presence of the fluorine atom could impart desirable properties such as thermal stability and chemical resistance to a polymer backbone, characteristic of fluorinated polymers.
Specific research on the influence of this compound on material properties has not been identified. Generally, the incorporation of fluorine into molecules can significantly alter physicochemical properties due to its high electronegativity and the strength of the carbon-fluorine bond. These alterations can include changes in acidity, lipophilicity, and metabolic stability.
Application in Agrochemical or Industrial Chemical Synthesis as a Precursor or Intermediate
While this compound is listed as a chemical intermediate by several suppliers, no specific applications in agrochemical or large-scale industrial chemical synthesis have been documented in the available literature. Its structural motifs, a fluorinated cyclobutane (B1203170) ring and a benzyl ether, are found in various biologically active molecules, suggesting its potential as a building block in the synthesis of more complex target compounds. Fluorinated building blocks are of significant interest in the development of new agrochemical products.
Utilisation in Synthetic Method Development as a Model Compound
There is no documented use of this compound as a model compound in synthetic method development. Model compounds are often used to test and optimize new chemical reactions and methodologies. The unique combination of a fluorocyclobutane (B14750743) ring and a benzyl ether could make it an interesting substrate for such studies in the future, particularly in the field of C-F bond activation or ether cleavage reactions.
Exploration in Sensor Technologies or Specialty Chemicals
No public information or research currently exists regarding the exploration or application of this compound in sensor technologies or as a specialty chemical.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ((3-Fluorocyclobutoxy)methyl)benzene, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves cyclobutane ring functionalization followed by fluorination and benzylation. For example, cyclobutanol derivatives can undergo nucleophilic substitution with fluorinating agents (e.g., DAST or Selectfluor) to introduce fluorine. Subsequent etherification with benzyl halides or Mitsunobu reactions (using triphenylphosphine and DIAD) can attach the methylbenzene group. Key conditions include anhydrous environments, controlled temperature (-20°C to 0°C for fluorination), and inert gas purging to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers should researchers analyze?
- Methodological Answer :
- ¹⁹F NMR : Expect a singlet or multiplet near -150 to -180 ppm (depending on substituent effects). Integration confirms stoichiometry.
- ¹H NMR : Cyclobutane protons appear as complex splitting patterns (δ 3.5–5.0 ppm). The methylene group (CH₂) linking the benzene and cyclobutoxy moieties shows distinct coupling with fluorine (J ~10–20 Hz).
- HRMS : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (C₁₁H₁₁FO).
- IR : C-F stretching vibrations (~1100 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) are key markers. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How does the steric and electronic environment of the cyclobutane ring influence the compound’s stability during storage?
- Methodological Answer : The fluorocyclobutoxy group’s strain increases reactivity. Store under inert atmospheres (argon) at -20°C in amber vials to prevent photodegradation. Monitor stability via periodic ¹H NMR to detect decomposition (e.g., ring-opening or oxidation). Stabilizing additives like BHT (butylated hydroxytoluene) may suppress radical-mediated degradation .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling from milligram to gram quantities?
- Methodological Answer : Use Design of Experiments (DOE) to optimize variables:
- Catalyst loading (e.g., Pd catalysts for coupling steps).
- Solvent polarity : Switch from dichloromethane to THF for better solubility at scale.
- Temperature gradients : Gradual warming during fluorination reduces exothermic side reactions.
Pilot-scale purification may require centrifugal partition chromatography (CPC) instead of manual column chromatography. Validate reproducibility across three independent batches .
Q. What computational approaches predict the regioselectivity of electrophilic substitution in fluorocyclobutoxybenzene derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. Fukui indices identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess solvent effects on transition states. Compare with experimental substituent-directed outcomes (e.g., meta vs. para addition in nitration reactions) .
Q. How should contradictory data between ¹⁹F NMR and mass spectrometry be resolved during characterization?
- Methodological Answer :
- Scenario : Discrepancy in fluorine count (e.g., MS suggests a difluoro adduct, but NMR shows one F).
- Resolution : Perform heteronuclear coupling analysis (¹H-¹⁹F HMBC) to confirm connectivity. Re-run HRMS with negative-ion mode for higher sensitivity to fluorine. Use elemental analysis (EA) to cross-check C/H/F ratios. If unresolved, synthesize a deuterated analog to isolate spectral overlaps .
Q. What strategies mitigate challenges in literature retrieval for structurally analogous compounds due to naming inconsistencies?
- Methodological Answer :
- Use CAS Registry Numbers for precise searches.
- Employ substructure searching in databases (e.g., SciFinder, Reaxys) with SMILES/InChI keys.
- Include synonyms (e.g., “benzyl fluorocyclobutyl ether”) and wildcard terms (e.g., “fluorocyclobut*”).
- Cross-reference patents and conference abstracts for unreported analogs .
Data Presentation and Validation
Q. How should researchers contextualize their findings on this compound within existing fluorinated ether literature?
- Methodological Answer : Tabulate comparative data (e.g., bond lengths, thermal stability) against analogs like 1-fluoro-4-methoxybenzene. Highlight electronic effects of cyclobutane strain vs. linear ethers. Use radar charts to visualize substituent effects on reactivity (e.g., Hammett σ values). Discuss limitations (e.g., lack of in vivo data) to guide future work .
Q. What validation protocols ensure reproducibility in kinetic studies of this compound hydrolysis?
- Methodological Answer :
- Control experiments : Use deuterated solvents (D₂O) to trace proton exchange.
- pH profiling : Monitor hydrolysis rates from pH 2–12 with buffered solutions.
- Arrhenius plots : Calculate activation energy (Eₐ) across 25–60°C.
Report mean ± SD for triplicate runs and provide raw data in supplementary files .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
